The compound is classified under purine derivatives and imidazopyridine compounds. It has been referenced in various scientific literature and patents due to its potential therapeutic applications. Notably, it has been identified in drug development contexts related to immunosuppression and the treatment of autoimmune diseases .
The synthesis of 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through several methods:
The molecular formula for 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is .
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the spatial arrangement of atoms within the molecule.
3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione participates in several key chemical reactions:
The mechanism of action for 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves antagonism at adenosine receptors:
Studies indicate that this compound exhibits selectivity towards specific adenosine receptor subtypes which may lead to reduced side effects compared to non-selective antagonists.
The physical and chemical properties of 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Properties can be confirmed through experimental measurements or derived from similar known compounds.
The primary applications of 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4